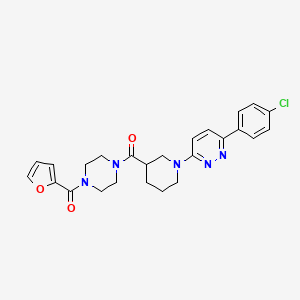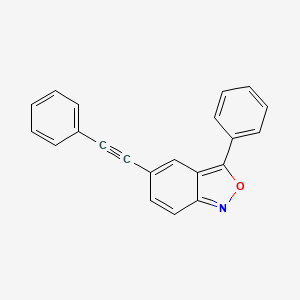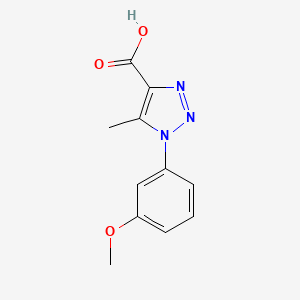![molecular formula C21H21ClN2O B2723768 7-[(2-Chlorophenyl)(piperidin-1-yl)methyl]quinolin-8-ol CAS No. 380192-89-2](/img/structure/B2723768.png)
7-[(2-Chlorophenyl)(piperidin-1-yl)methyl]quinolin-8-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-[(2-Chlorophenyl)(piperidin-1-yl)methyl]quinolin-8-ol is a synthetic organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a quinoline core structure substituted with a 2-chlorophenyl group and a piperidin-1-ylmethyl group. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(2-Chlorophenyl)(piperidin-1-yl)methyl]quinolin-8-ol typically involves the condensation of 2-chlorobenzaldehyde with piperidine and 8-hydroxyquinoline. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then subjected to purification processes such as recrystallization or column chromatography to obtain the desired product in high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher efficiency and cost-effectiveness, often employing continuous flow reactors and automated purification systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
7-[(2-Chlorophenyl)(piperidin-1-yl)methyl]quinolin-8-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 2-chlorophenyl group, with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution under acidic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives with potential biological activities.
Medicine: Explored for its potential therapeutic effects in the treatment of neurological disorders due to its ability to interact with specific molecular targets in the brain.
Industry: Utilized in the development of novel materials with unique chemical and physical properties.
Mechanism of Action
The mechanism of action of 7-[(2-Chlorophenyl)(piperidin-1-yl)methyl]quinolin-8-ol involves its interaction with specific molecular targets, such as cholinesterase enzymes. The compound binds to the active site of these enzymes, inhibiting their activity and preventing the breakdown of acetylcholine, a neurotransmitter involved in cognitive functions. This inhibition leads to increased levels of acetylcholine in the brain, which can help alleviate symptoms of neurodegenerative diseases .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-6-(2-(piperidin-1-yl)ethylamino)-7H-indeno[2,1-c]quinolin-7-one oxime: A quinoline derivative with potent antimalarial activity.
N-(3-chlorophenyl)-2-((8-methyl-2-(piperidin-1-yl)quinolin-3-yl)methylene)hydrazine carbothioamide: A compound with dual inhibitory activity against acetylcholinesterase and butyrylcholinesterase.
Uniqueness
7-[(2-Chlorophenyl)(piperidin-1-yl)methyl]quinolin-8-ol is unique due to its specific substitution pattern on the quinoline core, which imparts distinct chemical and biological properties. Its ability to inhibit cholinesterase enzymes with high potency makes it a valuable candidate for further research in the treatment of neurodegenerative diseases.
Properties
IUPAC Name |
7-[(2-chlorophenyl)-piperidin-1-ylmethyl]quinolin-8-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2O/c22-18-9-3-2-8-16(18)20(24-13-4-1-5-14-24)17-11-10-15-7-6-12-23-19(15)21(17)25/h2-3,6-12,20,25H,1,4-5,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZXQSGXRQFYOHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(C2=C(C3=C(C=CC=N3)C=C2)O)C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(o-tolyl)butanamide](/img/structure/B2723686.png)
![N-{[1-(2,2,2-Trifluoroethyl)piperidin-4-YL]methyl}oxane-4-carboxamide](/img/structure/B2723688.png)

![N-({1-[4-(trifluoromethyl)phenyl]cyclopropyl}methyl)oxirane-2-carboxamide](/img/structure/B2723691.png)
![2-[3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl]-N-(2-hydroxyethyl)acetamide](/img/structure/B2723694.png)
![N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-3-methylbutanamide](/img/structure/B2723697.png)
![N'-[3-(morpholin-4-yl)propyl]-N-(3-nitrophenyl)ethanediamide](/img/structure/B2723698.png)
![4-(benzylthio)-7-(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2723700.png)
![1-(5-(furan-2-yl)-1',3'-diphenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)-2-(pyrrolidin-1-yl)ethanone](/img/structure/B2723701.png)


![2-(4-chlorophenyl)-N-[2-(3-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2723705.png)


